2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings
Mechanism of Action
The mechanism by which 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: This compound shares the pyridine moiety but lacks the oxadiazole ring.
2-(Pyridin-4-yl)-1,2,4-oxadiazole: Similar in structure but with the pyridine ring in a different position.
Uniqueness
2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10N4O/c10-4-3-8-12-9(14-13-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 |
InChI Key |
QZUUIGSYVSQKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.